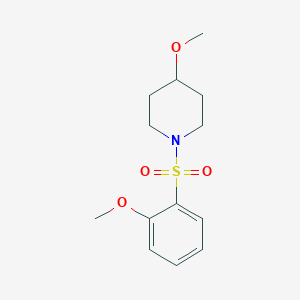![molecular formula C14H16N2O2 B6583242 N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide CAS No. 1455189-80-6](/img/structure/B6583242.png)
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide, also known as Oxomemazine, is a novel synthetic compound with a variety of potential applications in scientific research. It is an indole derivative, which is a type of nitrogen-containing heterocyclic compound that is found in many pharmaceuticals and naturally occurring compounds. Oxomemazine has a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide is not yet fully understood. However, it is believed that N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide may act by modulating the activity of various enzymes and receptors. For example, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to inhibit the activity of the nuclear factor kappa B, a transcription factor involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the activity of cyclooxygenase-2, and modulate the activity of the nuclear factor kappa B. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to have antioxidant and neuroprotective effects. It has also been found to modulate the immune system and to act as an anticoagulant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has a wide range of potential applications, making it a useful tool for a variety of research projects. However, there are some limitations to the use of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its use in humans has not been studied.
Direcciones Futuras
There are a number of potential future directions for research on N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide. For example, further research is needed to better understand its exact mechanism of action. In addition, further research is needed to determine its potential applications in humans. Other potential future directions include studying its potential to modulate the immune system, its potential to act as an antioxidant, and its potential to act as a neuroprotective agent. Finally, further research is needed to determine the optimal dosage and administration method for N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide.
Métodos De Síntesis
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide can be synthesized from a variety of starting materials, including indole-6-carboxylic acid, oxalic acid, and methyl iodide. The reaction begins with the condensation of indole-6-carboxylic acid and oxalic acid to form a Schiff base. The Schiff base is then reduced to the corresponding aldehyde using sodium borohydride. The aldehyde is then reacted with methyl iodide to form the desired product, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide.
Aplicaciones Científicas De Investigación
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has a wide range of potential applications in scientific research. It has been studied for its potential as an anticoagulant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to regulate gene expression, as well as its potential to act as a neuroprotective agent. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been studied for its potential to modulate the immune system and for its potential to act as an antioxidant.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-9-12-2-1-7-18-12)11-4-3-10-5-6-15-13(10)8-11/h3-6,8,12,15H,1-2,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFAPVWSSJYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B6583176.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B6583182.png)
![N-(4-bromophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583183.png)
![3-butyl-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6583191.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6583198.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6583200.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B6583215.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)

![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)
